N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
Description
N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic molecule featuring a hybrid structure combining a 2-methyltetrazole moiety, a phenyl ring, and a 1-isopropylindole group linked via a propanamide backbone.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H24N6O/c1-15(2)28-14-17(19-9-4-5-10-20(19)28)11-12-21(29)23-18-8-6-7-16(13-18)22-24-26-27(3)25-22/h4-10,13-15H,11-12H2,1-3H3,(H,23,29) |
InChI Key |
QBVMOIHHPGSHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Preparation Methods
Ugi-Tetrazole Multicomponent Reaction
The tetrazole ring is synthesized using a modified Ugi-tetrazole four-component reaction (UT-4CR) :
Reagents :
-
Aniline derivative : 3-Nitroaniline (precursor to 3-aminophenyl group).
-
Aldehyde : Formaldehyde or substituted aldehydes.
-
Isocyanide : tert-Butyl isocyanide.
-
Sodium azide : Source of tetrazole nitrogen.
Reaction Conditions :
-
Solvent: Methanol or ethanol at 0–25°C.
-
Time: 12–24 hours.
Mechanism :
-
Formation of an imine intermediate between aniline and aldehyde.
-
Nucleophilic attack by isocyanide and azide, leading to tetrazole cyclization.
Post-Reaction Modifications :
Regioselectivity and Isomer Control
Meta-substituted anilines yield regioisomeric tetrazoles. Optimization via temperature control (–10°C to 25°C) and selective precipitation improves isolation of the desired 5-tetrazolyl isomer. For example:
-
3-(2-Methyl-2H-tetrazol-5-yl)aniline is isolated in 77% yield after recrystallization from ethyl acetate.
Synthesis of the 1-(Propan-2-yl)-1H-indole Moiety
Indole Alkylation
The 1-(propan-2-yl) group is introduced via nucleophilic substitution:
Reagents :
-
Indole : Commercial indole or substituted derivatives.
-
Alkylating agent : 2-Bromopropane or isopropyl bromide.
-
Base : Sodium hydride (NaH) in anhydrous THF.
Reaction Conditions :
Mechanism :
-
Deprotonation of indole’s N–H by NaH.
-
SN2 attack by isopropyl bromide forms the alkylated product.
Propanamide Linker Installation
The propanamide chain is introduced via carboxylic acid activation :
Method A :
-
Indole-3-propanoic Acid Synthesis :
-
Friedel-Crafts acylation of 1-(propan-2-yl)indole with acrylic acid under BF₃ catalysis.
-
-
Amide Coupling :
-
Activate propanoic acid with HATU or EDCl.
-
React with 3-(2-methyl-2H-tetrazol-5-yl)aniline in DMF.
-
Yield: 65–78%.
-
Method B :
-
Direct Aminolysis : React indole-3-propanoic acid chloride with the aniline derivative in dichloromethane (DCM) with triethylamine.
Final Coupling and Optimization
Amide Bond Formation
The two subunits are coupled using carbodiimide-mediated activation :
Reagents :
-
Carboxylic acid : 3-[1-(Propan-2-yl)-1H-indol-3-yl]propanoic acid.
-
Amine : 3-(2-Methyl-2H-tetrazol-5-yl)aniline.
-
Coupling agent : HATU or EDCl with HOAt.
-
Base : DIPEA in anhydrous DMF.
Conditions :
Purification :
-
Column chromatography (SiO₂, hexane/ethyl acetate gradient).
-
Recrystallization from ethanol/water improves purity to >98%.
Scalability and Process Optimization
One-Pot Synthesis
Combining tetrazole formation and indole alkylation in a single pot reduces purification steps:
Gram-Scale Production
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, while the indole moiety can undergo electrophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide for nucleophilic substitution; aluminum chloride for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis. Interaction studies have indicated potential binding affinities with cancer-related receptors, suggesting its role in targeted cancer therapies.
-
Neurological Disorders
- The compound's structural characteristics indicate potential applications in treating neurological disorders. Research has focused on its ability to influence neurotransmitter systems and modulate neuroinflammatory responses, which are critical in conditions such as Alzheimer's disease and multiple sclerosis.
-
Anti-inflammatory Effects
- Given the increasing interest in anti-inflammatory agents, this compound has been investigated for its ability to inhibit pro-inflammatory cytokines. Its mechanism of action may involve the suppression of NF-kB signaling pathways, leading to reduced inflammation.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Potential | Demonstrated inhibition of tumor growth in vitro and in vivo models | |
| Neurological Applications | Modulation of neurotransmitter release observed in animal models | |
| Anti-inflammatory Mechanism | Significant reduction in inflammatory markers in preclinical trials |
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The indole moiety can interact with various proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and its analogs derived from the evidence:
Key Observations and Research Findings
Tetrazole-Containing Analogs: The compound from shares a tetrazole-propanamide scaffold but positions the tetrazole at the propanamide C2 instead of the phenyl ring. This substitution difference may impact electronic properties and binding interactions .
Indole Modifications :
- Analogs with chlorobenzoyl substitutions (e.g., ) exhibit significantly higher molecular weights (>560 g/mol) due to bulky sulfonamide groups, which may reduce bioavailability. The target compound’s smaller isopropylindole substituent (~387 g/mol) suggests better pharmacokinetic properties.
- Compounds with hydroxamic acid groups () demonstrate antitumor activity, likely via histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound due to structural differences .
Synthesis Efficiency :
- The low yield (8%) of the naphthalenesulfonamide analog () contrasts with the 28% yield of the chlorothiophene analog (), highlighting the challenges in synthesizing bulky sulfonamide derivatives .
Substituent Effects :
- Halogenated groups (e.g., chloro in ) are common in enzyme inhibitors, but their absence in the target compound suggests a divergent therapeutic hypothesis.
- The isopropyl group on the indole nitrogen may confer metabolic stability compared to unsubstituted indoles (e.g., ), though direct data are lacking.
Biological Activity
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Compound Overview
- Molecular Formula : C22H24N6O
- Molecular Weight : 388.5 g/mol
- CAS Number : 1401589-97-6
- IUPAC Name : this compound
The compound features a tetrazole moiety, which is known for its ability to mimic carboxylate groups, and an indole core that is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of the Tetrazole Ring : This can be achieved by cyclizing appropriate nitriles with sodium azide under acidic conditions.
- Indole Moiety Introduction : The indole component is introduced through a Friedel-Crafts acylation reaction.
- Coupling Reaction : Finally, the tetrazole derivative is coupled with the indole using a coupling agent like EDCI in the presence of a base such as triethylamine .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The tetrazole ring mimics carboxylate groups, allowing it to bind effectively to various enzymes and receptors.
- Protein Interaction : The indole moiety facilitates interactions with proteins involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Indole Derivative A | MCF-7 (breast cancer) | 27.7 |
| Indole Derivative B | T47-D (breast cancer) | 39.2 |
| Indole Derivative C | MDA-MB 231 (breast cancer) | >100 |
These findings suggest that this compound may hold similar potential, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of compounds containing tetrazole rings have been documented in several studies. They are often evaluated using standard assays such as the MTT assay to determine their effectiveness against bacterial strains. For example, certain tetrazole derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also possess similar antimicrobial properties .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Indole Glyoxylamide Derivatives : A study demonstrated that indole glyoxylamide derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 39 nM to 93 nM depending on the specific derivative tested .
- N-Heterocyclic Indoles : Research on N-Heterocyclic indoles revealed their effectiveness in inhibiting tumor growth in lung cancer cell lines, showcasing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting intermediates (e.g., tetrazole-containing aryl halides) with indole derivatives under basic conditions. For example, K₂CO₃ in DMF at room temperature facilitates alkylation of tetrazole precursors with chloro intermediates (e.g., RCH₂Cl) . Purification is achieved via column chromatography using ethyl acetate/hexane gradients.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for indole and tetrazole-substituted phenyl groups) and methyl/methylene signals (δ 1.2–3.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.
- FTIR : Validate tetrazole (C=N stretch ~1600 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) functionalities .
Q. What solubility and stability considerations are critical for handling this compound?
- Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the tetrazole moiety. Stability tests (e.g., HPLC at 25°C/60% RH over 48 hours) are recommended to assess degradation .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for this compound’s synthesis?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like Gaussian or ORCA simulate reaction thermodynamics, while machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (solvent, catalyst) by analyzing experimental/computed datasets . For example, reaction path searches can reduce trial-and-error steps by 40% .
Q. What strategies resolve contradictory data in bioactivity assays involving this compound?
- Answer :
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Interference Checks : Test for false positives (e.g., tetrazole-mediated redox activity) using negative controls (e.g., tetrazole-free analogs).
- Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to isolate variables like pH or incubation time .
Q. How does the tetrazole group influence the compound’s pharmacokinetic properties?
- Answer : The tetrazole ring enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce oral bioavailability due to low lipophilicity (logP ~2.5). Simulations (e.g., SwissADME) predict hepatic clearance and blood-brain barrier penetration. Experimental validation via in vitro microsomal assays is advised .
Q. What mechanistic insights explain the compound’s selectivity for specific molecular targets?
- Answer : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the tetrazole moiety and target active sites (e.g., kinase ATP pockets). Free energy perturbation (FEP) calculations quantify binding affinity differences (>2 kcal/mol) against off-targets. Mutagenesis studies (e.g., alanine scanning) further validate critical residues .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
Table 2 : Analytical Parameters for Characterization
| Technique | Key Parameters | Target Signals |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | δ 8.1 (indole H), δ 2.5 (CH₃) |
| HRMS | ESI+, m/z calc. 432.2010 [M+H]⁺ | Observed: 432.2008 |
| HPLC-PDA | C18 column, 60:40 MeOH/H₂O, 1 mL/min | Retention time: 8.2 min, λ 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
